molecular formula C7H8N2O B166635 1-Phenylurea CAS No. 64-10-8

1-Phenylurea

Cat. No.: B166635
CAS No.: 64-10-8
M. Wt: 136.15 g/mol
InChI Key: LUBJCRLGQSPQNN-UHFFFAOYSA-N
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Description

Phenylurea is an organic compound with the molecular formula C7H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a phenyl group. Phenylurea and its derivatives are widely recognized for their applications in agriculture, particularly as herbicides. These compounds are known for their ability to inhibit the growth of weeds by disrupting essential biological processes.

Mechanism of Action

Target of Action

1-Phenylurea primarily targets the Epoxide hydrolase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the metabolism of many xenobiotics and drugs.

Mode of Action

It is known to interact with its target, epoxide hydrolase, potentially altering its function

Biochemical Pathways

It is known that phenylurea herbicides can be metabolized by various microorganisms, suggesting that they may interact with multiple biochemical pathways . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

It is known that similar compounds, such as nsc 161128, a phenylurea thiocarbamate, are rapidly metabolized in mice to form metabolites like n-methyl-n’-phenylurea (m10) . Following intraperitoneal administration of a 200 mg/kg dose to male CD1 mice, the peak plasma concentration of NSC 161128 was 255 ng/mL after 5 min with a plasma half-life of 138 min .

Result of Action

This compound has been described as a potent anti-cancer compound that inhibits the growth of bacteria. It binds to the α subunit of bacterial ribosomes, inhibiting protein synthesis and causing cell death . It has also been shown to be effective against cancerous cells by inhibiting DNA synthesis and inducing cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, phenylurea herbicides are persistent in soil and water, necessitating the development of techniques for their removal from the environment . The organic matter content of the soil is a major influencing factor on the adsorption of phenylurea herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylurea can be synthesized through several methods. One common method involves the reaction of aniline with urea. The process typically involves heating aniline hydrochloride and urea in water under reflux conditions. The reaction proceeds through the formation of an equilibrium mixture of urea and ammonium cyanate, which then reacts with aniline hydrochloride to yield phenylurea .

Industrial Production Methods: In industrial settings, phenylurea is often produced by the condensation of aniline with isocyanates. For example, the reaction of aniline with phenyl isocyanate in the presence of a solvent like toluene can yield phenylurea. This method is advantageous due to its scalability and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Phenylurea undergoes various chemical reactions, including:

    Oxidation: Phenylurea can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert phenylurea into other derivatives with different functional groups.

    Substitution: Phenylurea can participate in substitution reactions where the phenyl group or other substituents are replaced by different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenyl isocyanate, while reduction can produce different amines .

Scientific Research Applications

Phenylurea and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylurea is part of a broader class of compounds known as phenylurea herbicides. Similar compounds include:

Phenylurea stands out due to its specific substituents and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

phenylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBJCRLGQSPQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
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DSSTOX Substance ID

DTXSID8042507
Record name 1-Phenylurea
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Molecular Weight

136.15 g/mol
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Physical Description

Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information.
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
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CAS No.

64-10-8
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
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Record name N-Phenylurea
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Record name 1-Phenylurea
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Record name Urea, N-phenyl-
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Record name N-PHENYLUREA
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Synthesis routes and methods I

Procedure details

To a solution of azaproline VI (20.0 mg, 0.056 mmol) and TEA (9.5 pt, 0.068 mmol) in DCM (400 μL)/MeCN (750 μL) was added phenylisocyanate (7.3 μL, 0.067 mmol). The solution was stirred at rt for 16 h then concentrated in vacuo. The crude residue was purified by silica gel chromatography (ethyl acetate-hexanes) to afford 18.9 mg of phenylurea in 71% yield. LCMS (M+1): 474.84.
Name
azaproline
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.068 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
7.3 μL
Type
reactant
Reaction Step One
Name
Quantity
400 μL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

Aniline (18.6 g, 200 mmol) was dissolved in 100 ml of 2M hydrochloric acid (aq.), cooled down to 2° C. by immersing in ice bath, charged with potassium cyanate (19.5 g, 240 mmol) portion wise in 30 minutes under stirring, the cooling was removed and stirred for 4 h at room temperature, whereby thick white solids precipitated. The reaction mixture was stored at 4° C. for 1 h. The solids were separated by filtration, washed well with ice cold water and dried under vacuum yielding pure white solids (25.6 g, 94%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
19.5 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

Phenyl isocyanate was coupled with the amide product using a method similar to those described above, affording the intermediate phenylurea compound. MW calculated for C30H29N7O7 (MH+) 600. found 600 by LCMS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of phenyl isocyanate(1.0 equiv.) in dimethyl formamide (1 ml) the corresponding aniline (1.0 equiv.) was added. The reaction mixture was stirred at 80° C. until complete (3-16 hrs.), then removed solvent under vacuum. The purification, yields and spectral characteristics for each individual compound are listed below. Additional synthetic methods are provided for in PCT US96/02260 filed Feb. 16, 1996 whose disclosure is incorporated herein by reference.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To 3-(6,7-dimethoxyquinazolin-4-yloxy)aniline from Example 113A (89 mg, 0.3 mmol) in THF (3 mL) was added phenyl isocyanate (33 uL, 0.3 mmol) and the solution stirred at room temperature overnight. The reaction was concentrated in vacuo, diluted with EtOAc, and filtered to give 14346,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-phenylurea (63 mg, 0.15 mmol, 50%). 1H NMR (300 MHz, DMSO-d6) δ 8.88 (s, 1H), 8.74 (s, 1H), 8.57 (s, 1H), 7.61-7.56 (m, 2H), 7.48-7.35 (m, 4H), 7.32-7.21 (m, 3H), 7.02-7.89 (m, 2H), 3.99 (s, 6H); LC-MS (ESI) m/z 417 (M+H)+.
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of phenylurea herbicides?

A1: Phenylurea herbicides are known to inhibit photosynthesis by blocking electron transport in photosystem II, ultimately leading to plant death. [, , , ]

Q2: How do some phenylurea derivatives exhibit anticancer activity?

A2: Research suggests that specific phenylurea derivatives can induce apoptosis (programmed cell death) in cancer cells. One study demonstrated that N-[(5R)-6-[(anilinocarbonyl)amino]-5-((anilinocarbonyl){[(2R)-1-(4-cyclohexylbutyl)pyrrolidin-2-yl]methyl}amino)hexyl]-N-methyl-N'-phenylurea (1396-12) induced apoptosis in acute myelogenous leukemia (AML) cell lines and primary patient samples by antagonizing X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of downstream effector caspases 3 and 7. []

Q3: Do phenylureas interact with biological membranes?

A3: Yes, studies using dimyristoylphosphatidylcholine (DMPC) vesicles as model membranes demonstrate that phenylurea herbicides can interact with and penetrate biological membranes, influencing membrane fluidity and potentially contributing to their toxicity. []

Q4: What is the molecular formula and weight of phenylurea?

A4: The molecular formula of phenylurea is C7H8N2O, and its molecular weight is 136.15 g/mol.

Q5: What spectroscopic data are available for characterizing phenylurea derivatives?

A5: Numerous spectroscopic techniques are employed for characterizing phenylurea derivatives, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), and mass spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and purity. [, , , , , ]

Q6: Are there concerns regarding the stability of phenylurea herbicides in the environment?

A6: While generally considered persistent, phenylurea herbicides can undergo degradation in the environment through various processes, including biodegradation, photodegradation, and chemical oxidation. [, , , , ]

Q7: Can dissolved humic acids influence the degradation of phenylurea herbicides?

A7: Research has shown that dissolved humic acids can catalyze the hydrolysis of phenylurea herbicides in natural waters, potentially influencing their persistence. []

Q8: How does the molecular structure of phenylureas affect their interaction with soil?

A8: The adsorption of phenylurea herbicides to soil is influenced by their molecular properties, such as hydration free energy and dipole moment. Understanding these interactions is crucial for predicting their fate and transport in the environment. []

Q9: What is the role of microbial enzymes in the degradation of phenylurea herbicides?

A9: Microorganisms play a crucial role in the biodegradation of phenylurea herbicides. For instance, bacterial N-demethylases, like PdmAB, catalyze the initial step of N,N-dimethyl-substituted phenylurea herbicide degradation. [, ]

Q10: What other enzymes are involved in phenylurea herbicide degradation?

A10: Apart from N-demethylases, other enzymes like linuron hydrolases (LibA and HylA) play crucial roles in the degradation pathway of specific phenylurea herbicides like linuron, breaking them down into simpler compounds. []

Q11: How is computational chemistry employed in phenylurea research?

A11: Computational chemistry tools, such as molecular docking studies, are used to investigate the interaction of phenylurea derivatives with their biological targets, providing insights into their potential mechanisms of action. This approach is particularly useful in drug discovery and development. []

Q12: How do substituents on the phenyl ring of phenylureas influence their activity?

A13: Substituents on the phenyl ring can significantly affect the activity and selectivity of phenylurea compounds. For example, electron-donating groups can increase the rate of nitrosation at specific positions, influencing their reactivity and potential for forming carcinogenic nitrosamines. []

Q13: How does the stability of phenylurea herbicides in aqueous solutions vary with pH?

A14: The stability of phenylurea herbicides can be affected by pH. Some, like NSC 161128, are stable under acidic and neutral conditions but degrade more rapidly under alkaline conditions. []

Q14: What are the environmental concerns associated with phenylurea herbicides?

A15: The widespread use of phenylurea herbicides raises concerns about their potential environmental impact, including water contamination, soil persistence, and toxicity to non-target organisms. [, , ]

Q15: How are phenylurea herbicides absorbed and distributed in plants?

A16: Phenylurea herbicides are typically absorbed through plant roots and translocated to leaves. Their distribution within the plant can vary depending on the specific compound and plant species. []

Q16: What are some analytical methods used for detecting and quantifying phenylurea herbicides in environmental samples?

A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with different detectors (e.g., UV, mass spectrometry) and gas chromatography-mass spectrometry (GC-MS), are commonly employed for the detection and quantification of phenylurea herbicides in environmental matrices. [, , ]

Q17: Are there any known resistance mechanisms to phenylurea herbicides?

A18: Yes, resistance to phenylurea herbicides has been reported in several weed species. Resistance mechanisms can involve target-site mutations or enhanced herbicide detoxification within the plant. [, ]

Q18: What are the potential toxicological effects of phenylurea herbicides?

A19: Phenylurea herbicides can exhibit varying degrees of toxicity to humans and animals, with potential adverse effects on the endocrine, reproductive, and nervous systems. [, ]

Q19: What are the potential risks associated with the formation of nitrosamines from phenylurea herbicides?

A20: Some phenylurea herbicides can act as precursors to the formation of nitrosamines, a group of potent carcinogens, during water chlorination or chloramination processes, posing potential health risks. []

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